(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] would likely involve large-scale organic synthesis techniques, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact industrial methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] is used as a reagent in organic synthesis to introduce difluoro and oleoyloxy groups into target molecules. This can be useful in the development of new compounds with unique properties.
Biology
In biological research, this compound may be used to study the effects of difluoro and oleoyloxy groups on biological systems. It can serve as a model compound to investigate the interactions between these functional groups and biological molecules.
Medicine
In medicine, (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] has potential applications in drug development. Its unique chemical structure may be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] involves its interaction with molecular targets through its difluoro and oleoyloxy groups. These interactions can affect various molecular pathways, leading to changes in the chemical and physical properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroalkanes: These compounds share the difluoro group but lack the oleoyloxy groups.
Oleoyloxy Compounds: These compounds contain oleoyloxy groups but do not have difluoro groups.
Uniqueness
(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] is unique due to the combination of difluoro and oleoyloxy groups in its structure. This combination imparts distinct chemical properties that are not found in other similar compounds. The presence of both groups allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
disodium;[(2S)-4,4-difluoro-2-[(Z)-octadec-9-enoyl]oxy-4-phosphonatobutyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H73F2O7P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)48-36-37(35-40(41,42)50(45,46)47)49-39(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,45,46,47);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPHGZLFQFABQX-WLPSHEQISA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71F2Na2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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